The compound is synthesized from 17-alpha-hydroxyprogesterone through reduction processes. It belongs to the class of pregnane steroids and is characterized by its specific hydroxyl group arrangements at the 3-beta, 17-alpha, and 20-alpha positions. Its chemical formula is , with a molecular weight of approximately 336.5087 g/mol .
The synthesis of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL typically involves the following methods:
Reduction of 17-alpha-Hydroxyprogesterone:
Industrial Production:
For large-scale production, similar reducing agents and solvents are employed. The process is optimized for yield and purity through multiple purification steps such as recrystallization or chromatography .
The molecular structure of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL features:
The IUPAC Standard InChIKey for this compound is SCPADBBISMMJAW-CHEYLSDJSA-N . The stereoisomerism present in this compound differentiates it from other related steroids.
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL can participate in various chemical reactions:
Types of Reactions:
Products Formed:
The mechanism of action for 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL primarily involves its role as an intermediate in the biosynthesis of adrenal corticoids. It acts by:
This compound's biological activity is significant in regulating hormonal pathways and may influence various physiological processes .
Key physical and chemical properties of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL include:
These properties are crucial for understanding its behavior in biological systems and during chemical reactions .
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL has several important scientific applications:
5α-Pregnan-3β,17α,20α-triol (hereafter referred to as the 3β,5α-triol) is a critical intermediate in the androgen backdoor pathway, an alternative route for dihydrotestosterone (DHT) biosynthesis that bypasses classical intermediates like testosterone and androstenedione [4] [10]. This pathway is physiologically indispensable for fetal male sexual differentiation, where temporal and spatial constraints limit the efficiency of the canonical androgen synthesis route [10]. The backdoor pathway proceeds as follows:
17α-Hydroxyprogesterone (17OHP) → 5α-Pregnan-17α-ol-3,20-dione (17OH-DHP) → 5α-Pregnan-3β,17α,20α-triol → Androsterone → 5α-Androstane-3α,17β-diol → DHT [4].
The 3β,5α-triol occupies a pivotal position in this sequence, acting as the immediate precursor to C19 steroids through the action of CYP17A1 (lyase activity). Unlike the canonical pathway, 5α-reduction occurs early on C21 steroids (pregnanes) rather than late on C19 steroids (androgens), enabling DHT synthesis without accumulating potent androgens prematurely during development [10]. This biochemical strategy is particularly important in tissues like the placenta and fetal testes, where classical androgen synthesis is minimal [4] [8].
Table 1: Key Intermediates in the Androgen Backdoor Pathway Involving 3β,5α-Triol
Precursor | Intermediate | Catalyzing Enzyme(s) | Product |
---|---|---|---|
17α-Hydroxyprogesterone | 5α-Pregnan-17α-ol-3,20-dione (17OH-DHP) | SRD5A1 (5α-reductase) | C21 5α-reduced steroid |
17OH-DHP | 5α-Pregnan-3β,17α,20α-triol | AKR1C2/4 (3α-HSD) | Reduced pregnane triol |
5α-Pregnan-3β,17α,20α-triol | Androsterone | CYP17A1 (17,20-lyase) | C19 steroid (19-carbon) |
Androsterone | 5α-Androstane-3α,17β-diol | HSD17B6 (17β-HSD) | DHT precursor |
The biosynthesis of 3β,5α-triol originates from 17α-hydroxyprogesterone (17OHP), a progesterone derivative primarily synthesized in the adrenal zona reticularis and gonads [8] [2]. The conversion involves two sequential enzymatic steps:
5α-Reduction:The enzyme steroid 5α-reductase type 1 (SRD5A1) catalyzes the irreversible reduction of the Δ4 double bond of 17OHP, yielding 5α-pregnan-17α-ol-3,20-dione (17OH-DHP). This reaction is the committed step into the backdoor pathway and occurs primarily in androgen target tissues like the prostate, liver, and skin [10] [4].
3β-Reduction:17OH-DHP undergoes stereospecific reduction at the C3 position via 3α-hydroxysteroid dehydrogenases (3α-HSDs), notably AKR1C2 and AKR1C4. These aldo-keto reductases convert the C3-keto group to a hydroxy group, producing the 3β,5α-triol [4] [10]. The reaction requires NADPH as a cofactor and favors the reductive direction under physiological conditions [4].
Notably, AKR1C enzymes exhibit tissue-specific expression: AKR1C2 is abundant in the prostate and brain, while AKR1C4 dominates in the liver [10]. This distribution influences the spatial regulation of 3β,5α-triol production. Additionally, 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), which possesses 3α-HSD activity, may contribute to this conversion in peripheral tissues [4].
Table 2: Enzymes Catalyzing 3β,5α-Triol Biosynthesis
Enzyme | Gene | Reaction | Cofactor | Primary Tissues |
---|---|---|---|---|
5α-Reductase 1 | SRD5A1 | 17OHP → 5α-Pregnan-17α-ol-3,20-dione | NADPH | Prostate, liver, skin |
3α-HSD Type 3 | AKR1C2 | 5α-Pregnan-17α-ol-3,20-dione → 3β,5α-Triol | NADPH | Prostate, uterus, brain |
3α-HSD Type 4 | AKR1C4 | 5α-Pregnan-17α-ol-3,20-dione → 3β,5α-Triol | NADPH | Liver |
17β-HSD Type 6 | HSD17B6 | 5α-Pregnan-17α-ol-3,20-dione → 3β,5α-Triol | NADPH | Liver, prostate |
The stereochemistry of pregnane reduction at C5 critically determines the biological fate of steroid metabolites. The 3β,5α-triol (5α isomer) and its epimer 5β-pregnane-3α,17α,20α-triol (5β isomer) exhibit distinct biosynthetic routes, enzymatic preferences, and physiological roles:
Reductase Specificity:5α-reduction (catalyzed by SRD5A1) generates A/B ring trans fusion, yielding the planar 3β,5α-triol essential for androgen synthesis. Conversely, 5β-reduction (catalyzed by SRD5A2/SRD5A3) produces A/B ring cis fusion, resulting in 5β-pregnane-3α,17α,20α-triol [7] [6]. The 5β configuration is incompatible with the backdoor pathway due to steric hindrance of CYP17A1 lyase activity [4].
Tissue Distribution:SRD5A1 (5α-reductase) is expressed in glucocorticoid-responsive tissues (e.g., liver, skin), favoring 3β,5α-triol synthesis. SRD5A2/3 (5β-reductases) are enriched in mineralocorticoid-sensitive tissues (e.g., kidney, adrenal), promoting 5β-triol production [7] [8].
Functional Divergence:The 3β,5α-triol serves as an obligate intermediate for DHT biosynthesis. In contrast, the 5β isomer is primarily a detoxification metabolite destined for glucuronidation (e.g., as 5β-pregnane-3α,17α,20α-triol 3α-yl β-D-glucuronide) and urinary excretion [6] [7]. This functional dichotomy underscores the 5α-triol’s role in androgen activation versus the 5β-triol’s role in steroid clearance.
Pathological Significance:Elevated 3β,5α-triol levels indicate backdoor pathway activation in conditions like 21-hydroxylase deficiency, where accumulated 17OHP is shunted toward DHT [4] [10]. The 5β isomer, however, is a marker of hepatic reductase activity and is elevated in cholestatic liver diseases [6].
Table 3: Comparative Properties of 5α- vs. 5β-Reduced Pregnane Triols
Property | 5α-Pregnan-3β,17α,20α-Triol | 5β-Pregnan-3α,17α,20α-Triol |
---|---|---|
A/B Ring Junction | Trans (planar structure) | Cis (bent structure) |
Catalyzing Reductase | SRD5A1 | SRD5A2/SRD5A3 |
Primary Tissue Sources | Liver, skin, prostate, adrenal ZR | Liver, kidney, adrenal ZG |
Downstream Metabolism | Androgen synthesis (via CYP17A1 lyase) | Glucuronidation and urinary excretion |
Clinical Association | 21-Hydroxylase deficiency, PCOS | Cholestasis, liver dysfunction |
Concluding Remarks
5α-Pregnan-3β,17α,20α-triol exemplifies how stereospecific modifications dictate steroid functionality. Its position as a gateway intermediate in the androgen backdoor pathway highlights the metabolic ingenuity of steroidogenic systems in ensuring tissue-specific androgen production. Future research should clarify its regulatory dynamics in disorders of androgen excess and explore its potential as a biomarker in congenital adrenal hyperplasias.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: